6-Methylheptanoate
Overview
Description
6-Methylheptanoate, also known as 6-Methylheptanoic acid methyl ester, is an organic compound with the molecular formula C9H18O2. It is a methyl ester derivative of 6-Methylheptanoic acid. This compound is commonly used in various industrial applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylheptanoate can be synthesized through the esterification of 6-Methylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 6-Methylheptanoic acid and methanol into a reactor, where they react in the presence of an acid catalyst. The resulting ester is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methylheptanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 6-Methylheptanoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 6-Methylheptanoic acid and methanol.
Reduction: 6-Methylheptanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
6-Methylheptanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a flavoring agent in food products and in the production of fragrances
Mechanism of Action
The mechanism of action of 6-Methylheptanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 6-Methylheptanoic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: Similar in structure but lacks the methyl group at the sixth position.
Methyl hexanoate: Shorter carbon chain and lacks the methyl group.
Methyl octanoate: Longer carbon chain but similar ester functional group.
Uniqueness
6-Methylheptanoate is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and physical properties. This structural feature can affect its interactions with enzymes and receptors, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-methylheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIWYCWCDBOPA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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